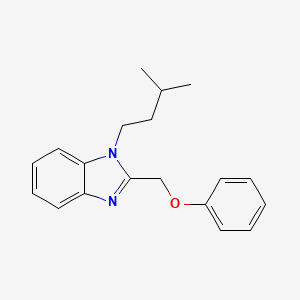![molecular formula C15H18N2O4S2 B5778820 N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide, also known as sulbactam, is a beta-lactamase inhibitor. It is commonly used in combination with antibiotics to enhance their effectiveness against bacterial infections. Sulbactam was first introduced in the 1980s and has since become a widely used drug in the medical field.
Mécanisme D'action
Sulbactam works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes are responsible for breaking down antibiotics such as penicillin and cephalosporins, rendering them ineffective. By inhibiting beta-lactamase enzymes, N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide enhances the effectiveness of antibiotics against bacterial infections.
Biochemical and Physiological Effects:
Sulbactam has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine and is not metabolized in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Sulbactam is a useful tool in laboratory experiments for studying the effects of beta-lactamase inhibition on bacterial growth. However, its effectiveness may be limited by the specific antibiotic it is used in combination with and the type of bacteria being studied.
Orientations Futures
Future research on N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide may focus on its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, new synthetic methods for N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide may be developed to improve its effectiveness and reduce its cost of production.
In conclusion, N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide is a beta-lactamase inhibitor commonly used in combination with antibiotics to treat bacterial infections. It has been extensively studied for its antimicrobial properties and has potential applications in the treatment of other diseases. Sulbactam works by inhibiting beta-lactamase enzymes produced by bacteria and has minimal toxicity and is generally well-tolerated by patients. While it has limitations in laboratory experiments, future research may focus on its potential use in the treatment of other diseases and the development of new synthetic methods.
Méthodes De Synthèse
Sulbactam is synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminobenzenesulfonic acid with 2,4-dimethylbenzenesulfonyl chloride to form 4-(2,4-dimethylbenzenesulfonamido)benzenesulfonic acid. This intermediate is then reacted with 4-aminobenzylamine in the presence of a coupling agent to form N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide.
Applications De Recherche Scientifique
Sulbactam has been extensively studied for its antimicrobial properties. It is commonly used in combination with antibiotics to treat bacterial infections, particularly those caused by beta-lactamase producing bacteria. Sulbactam has also been studied for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
2,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-3-8-15(12(2)9-11)23(20,21)17-10-13-4-6-14(7-5-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASFILPODCUTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5778739.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)
![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)